Cycloxydim
CAS No.:
Cat. No.: VC14436427
Molecular Formula: C17H27NO3S
Molecular Weight: 325.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H27NO3S |
|---|---|
| Molecular Weight | 325.5 g/mol |
| IUPAC Name | 2-(N-ethoxy-C-propylcarbonimidoyl)-3-hydroxy-5-(thian-3-yl)cyclohex-2-en-1-one |
| Standard InChI | InChI=1S/C17H27NO3S/c1-3-6-14(18-21-4-2)17-15(19)9-13(10-16(17)20)12-7-5-8-22-11-12/h12-13,19H,3-11H2,1-2H3 |
| Standard InChI Key | GGWHBJGBERXSLL-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(=NOCC)C1=C(CC(CC1=O)C2CCCSC2)O |
Introduction
Chemical Identification and Physicochemical Properties
Structural Characteristics
Cycloxydim, chemically designated as , features a cyclohexenone backbone substituted with a thiopyran ring and an ethoxyimino side chain . Its IUPAC name, , reflects the compound’s complex stereochemistry, which influences its herbicidal selectivity and metabolic pathways .
Physicochemical Profile
The physicochemical properties of cycloxydim, as reported in CAS#101205-02-1, are summarized below:
| Property | Value |
|---|---|
| Molecular Weight | 325.466 g/mol |
| Density | |
| Boiling Point | 455.7 \pm 55.0 \, ^\circ\text{C} |
| Melting Point | 41 \, ^\circ\text{C} |
| Vapor Pressure | (25°C) |
| LogP (Octanol-Water) | 3.64 |
| Flash Point | 229.4 \pm 31.5 \, ^\circ\text{C} |
Cycloxydim’s low water solubility and moderate lipophilicity () facilitate its adsorption to soil organic matter, reducing leaching potential . The compound’s stability in acidic environments and susceptibility to photodegradation under ultraviolet light further dictate its environmental persistence .
Toxicological Profile and Health Hazards
Reproductive and Developmental Effects
In a developmental toxicity study, pregnant rats administered 1,000 mg/kg bw/day exhibited reduced fetal weights and skeletal abnormalities, though no teratogenic effects were observed at lower doses . Multigenerational studies demonstrated no adverse effects on fertility or offspring viability at doses up to 100 mg/kg bw/day, establishing a no-observed-adverse-effect level (NOAEL) of 10 mg/kg bw/day .
Genotoxicity and Carcinogenicity
Cycloxydim showed no mutagenic potential in Ames tests, chromosomal aberration assays, or micronucleus tests . Long-term carcinogenicity studies in mice and rats revealed no tumorigenic trends, even at the maximum tolerated dose of 1,000 mg/kg bw/day .
Metabolic Pathways and Environmental Fate
Biotransformation in Mammals
Cycloxydim undergoes extensive metabolism via two primary routes:
-
Oxidation: Conversion to cycloxydim-TSO (sulfoxide) and cycloxydim-TSO2 (sulfone) .
-
Beckmann Rearrangement: Ring closure to form oxazol derivatives (e.g., cycloxydim-T2S), followed by further oxidation .
In rats, 70–80% of an oral dose is excreted within 48 hours, predominantly in feces (60–70%) and urine (10–20%) . Enterohepatic recirculation of biliary metabolites contributes to prolonged systemic exposure .
Plant and Soil Metabolism
In crops such as soybeans and sugar beet, cycloxydim is metabolized via sulfur oxidation, oxime ether cleavage, and hydroxylation . Soil microorganisms rapidly degrade cycloxydim to polar metabolites, with a half-life of 3–7 days under aerobic conditions .
Agricultural Applications and Residue Management
Herbicidal Efficacy
Cycloxydim selectively targets grass weeds (e.g., Lolium rigidum, Echinochloa crus-galli) in broad-leaved crops like soybeans, cotton, and sugar beet . Application rates of 100–200 g active ingredient per hectare provide effective control without phytotoxicity to host crops .
Residue Dynamics in Crops and Livestock
Residue studies in goats and hens revealed minimal translocation to edible tissues:
The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) established maximum residue limits (MRLs) of 0.01–0.1 mg/kg for cycloxydim in various crops .
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